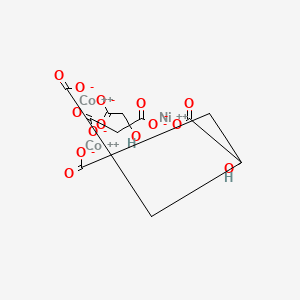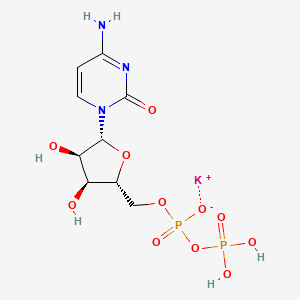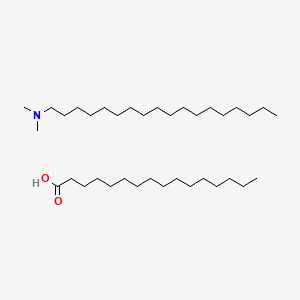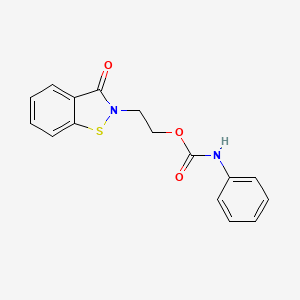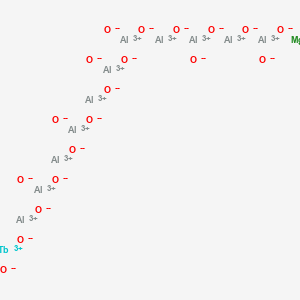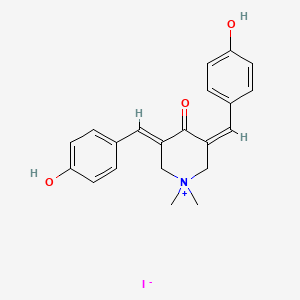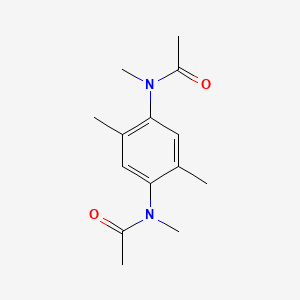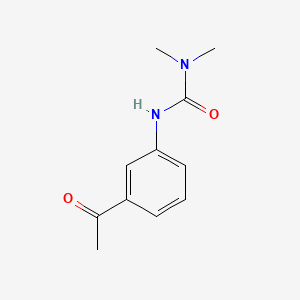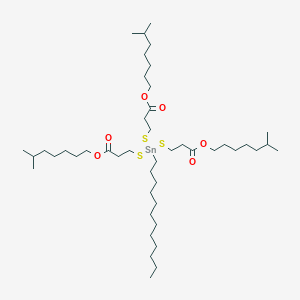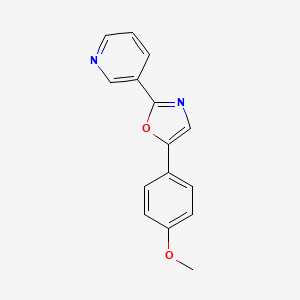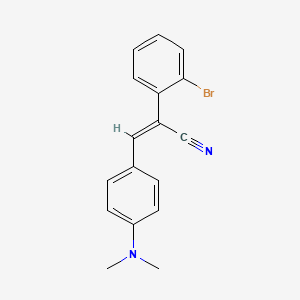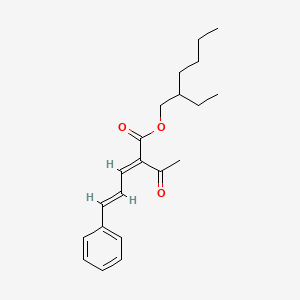
2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.4 g/mol. This compound is characterized by its unique structure, which includes an ethylhexyl group, an acetyl group, and a phenyl group attached to a penta-2,4-dienoate backbone. It is commonly used in various scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate typically involves the esterification of 2-acetyl-5-phenylpenta-2,4-dienoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. This process can modulate various biochemical pathways, influencing cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate can be compared with similar compounds such as:
2-Ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate: This compound has a cyano group instead of an acetyl group, leading to different chemical reactivity and applications.
This compound: Similar in structure but with variations in the substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.
Eigenschaften
CAS-Nummer |
87148-01-4 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-ethylhexyl (2E,4E)-2-acetyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H28O3/c1-4-6-11-18(5-2)16-24-21(23)20(17(3)22)15-10-14-19-12-8-7-9-13-19/h7-10,12-15,18H,4-6,11,16H2,1-3H3/b14-10+,20-15+ |
InChI-Schlüssel |
COGSJLDNUHGNQV-LTRZOUJXSA-N |
Isomerische SMILES |
CCCCC(CC)COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C(=O)C |
Kanonische SMILES |
CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


